molecular formula C23H20N4O4S2 B2554880 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide CAS No. 446843-04-5

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Cat. No.: B2554880
CAS No.: 446843-04-5
M. Wt: 480.56
InChI Key: JKKOLTPNNDNTOV-UHFFFAOYSA-N
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Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone in the presence of a catalyst such as triethylamine . The resulting thiadiazole intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfamoylphenyl derivative. Finally, this intermediate is coupled with 2-phenoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups results in amines. Electrophilic substitution reactions typically introduce functional groups such as nitro, sulfonyl, or halogen atoms onto the aromatic rings .

Scientific Research Applications

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is unique due to its combination of the thiadiazole ring with a phenoxybenzamide moiety. This structural feature enhances its biological activity and specificity compared to similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)18-14-12-16(13-15-18)24-22(28)19-10-6-7-11-20(19)31-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKOLTPNNDNTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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